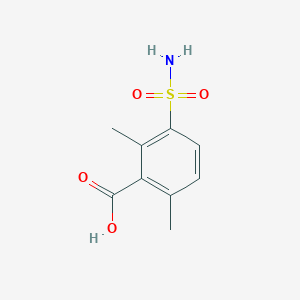![molecular formula C11H12F3NO2 B13513100 Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13513100.png)
Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate is an organic compound with the molecular formula C11H12F3NO2 It is a derivative of propanoic acid and contains an amino group, a trifluoromethyl group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the efficient production of this compound .
化学反応の分析
Types of Reactions
Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Contains a similar trifluoromethyl group but differs in the position of the amino group.
Methyl 2-(aminomethyl)-3,3,3-trifluoro-propanoate: Similar structure but with different substitution patterns.
Uniqueness
Methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H12F3NO2 |
|---|---|
分子量 |
247.21 g/mol |
IUPAC名 |
methyl 3-amino-3-[2-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-4-2-3-5-8(7)11(12,13)14/h2-5,9H,6,15H2,1H3 |
InChIキー |
YDOJADAEHIWPGC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(C1=CC=CC=C1C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine](/img/structure/B13513030.png)



![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B13513051.png)



![rac-2-[(3R,4R)-1-(ethanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13513077.png)


![rac-[(2R,5S)-5-(aminomethyl)-1,4-dioxan-2-yl]methanol hydrochloride](/img/structure/B13513091.png)
